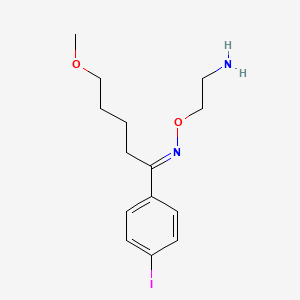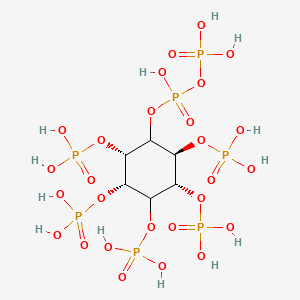![molecular formula C26H39NO3 B1247346 2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one](/img/structure/B1247346.png)
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one is a novel compound belonging to the piericidin family, which are microbial metabolites produced by actinomycetes, particularly from the genus Streptomyces . This compound has garnered attention due to its unique biological activities, including vasodilating and depressor effects .
Métodos De Preparación
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one is produced by the fermentation of Streptomyces pactum Me2108 . The fermentation process involves growing the strain in a medium containing glycerol, yeast extract, and other nutrients at 28°C for several days . The compound is then isolated and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions include various derivatives of this compound, such as diacetate and methyl ether derivatives .
Aplicaciones Científicas De Investigación
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one has a wide range of scientific research applications. In chemistry, it is used as a probe to study the mitochondrial electron transport chain due to its role as a NADH-ubiquinone oxidoreductase (complex I) inhibitor . In biology, it has been investigated for its potential to modulate amyloid β production in Alzheimer’s disease . In medicine, its vasodilating properties make it a candidate for treating cardiovascular diseases . Additionally, it has industrial applications in the development of new antibiotics and insecticides .
Mecanismo De Acción
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one exerts its effects by inhibiting the NADH-ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain . This inhibition disrupts the electron flow, leading to a decrease in ATP production and an increase in reactive oxygen species . The compound’s vasodilating effects are likely due to its ability to modulate vascular smooth muscle cell function .
Comparación Con Compuestos Similares
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one is similar to other piericidins, such as piericidin A and piericidin B . it is unique in its specific structural modifications, which confer distinct biological activities . Other similar compounds include Mer-A2026B, which is another derivative produced by Streptomyces pactum Me2108 .
Propiedades
Fórmula molecular |
C26H39NO3 |
|---|---|
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C26H39NO3/c1-17(2)14-20(5)26(29)21(6)15-19(4)11-9-10-18(3)12-13-23-22(7)24(28)16-25(27-23)30-8/h9,11-12,14-17,21,26,29H,10,13H2,1-8H3,(H,27,28)/b11-9+,18-12+,19-15+,20-14+ |
Clave InChI |
CHFFBNSQZJTFMA-HPVRZXAJSA-N |
SMILES isomérico |
CC1=C(NC(=CC1=O)OC)C/C=C(\C)/C/C=C/C(=C/C(C)C(/C(=C/C(C)C)/C)O)/C |
SMILES canónico |
CC1=C(NC(=CC1=O)OC)CC=C(C)CC=CC(=CC(C)C(C(=CC(C)C)C)O)C |
Sinónimos |
Mer A2026A Mer-A2026A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 1-[3-[[2,6-dimethyl-5-(methylcarbamoyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]amino]propyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B1247268.png)








![4,6,12-Trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-1(16),2(7),3,5,10(17),11,13-heptaen-9-one](/img/structure/B1247285.png)
![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-12H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1247288.png)
